![molecular formula C₉H₁₆N₄O₃ B1141088 L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- CAS No. 149204-50-2](/img/structure/B1141088.png)
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-
Overview
Description
“L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-” is a naturally occurring amino acid. It has a molecular formula of C9H16N4O3 . The average mass is 228.248 Da and the monoisotopic mass is 228.122238 Da .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-”, has been a topic of interest due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis was made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of “L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
“L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Biochemical Research
This compound, being a derivative of L-Ornithine, can be used in biochemical research, particularly in studies related to the metabolism of amino acids .
Enzyme Inhibition Studies
The compound can be used in enzyme inhibition studies. For instance, it has been used as a substrate analogue inhibitor for the enzyme l-ornithine-N5-monooxygenase (PvdA), which is involved in the biosynthesis of pyoverdine . Pyoverdine is a siderophore produced by Pseudomonas aeruginosa, an opportunistic pathogen, for iron sequestration .
Antimicrobial Agent Development
Given its role as an inhibitor of PvdA, this compound could potentially be used in the development of new antimicrobial agents. By inhibiting the production of pyoverdine, it could disrupt the iron acquisition process of Pseudomonas aeruginosa, thereby limiting its growth and virulence .
Drug Repurposing Studies
The compound has been used in drug repurposing studies, where existing drugs are screened for new therapeutic applications. In one study, drugs structurally similar to L-Ornithine were virtually docked against PvdA to identify potential inhibitors .
Molecular Dynamics Studies
This compound can be used in molecular dynamics studies to understand the actions of protein-ligand complexes at the target’s binding site region in physiological conditions .
Future Directions
The future directions for “L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-” and other imidazole-containing compounds involve the development of new drugs that can overcome the increasing public health problems due to antimicrobial resistance . These compounds have high chemotherapeutic values and act as a remedy for the development of novel drugs .
Mechanism of Action
Mode of Action
It is known that the compound forms part of the advanced glycation end products (ages) group . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in several pathological conditions, including diabetes and aging .
Biochemical Pathways
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is involved in the formation of AGEs . AGEs are formed in the body through a process called glycation, where a sugar molecule bonds to a protein or lipid molecule without the controlling action of an enzyme. Over time, AGEs accumulate in the body and interfere with normal cellular functions, leading to various health problems .
Result of Action
As a member of the ages group, it is likely to contribute to the detrimental effects associated with ages accumulation, such as inflammation, oxidative stress, and tissue damage .
properties
IUPAC Name |
(2S)-2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQMQNPFMOBJCY-GDVGLLTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NCCCC(C(=O)O)N)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)NC(=NCCC[C@@H](C(=O)O)N)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933577 | |
Record name | N~5~-(4-Hydroxy-5-methyl-1,5-dihydro-2H-imidazol-2-ylidene)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
149204-50-2 | |
Record name | N(delta)-(5-methyl-4-oxo-2-imidazolin-2-yl)ornithine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149204502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~5~-(4-Hydroxy-5-methyl-1,5-dihydro-2H-imidazol-2-ylidene)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does high hydrostatic pressure influence the formation of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-?
A1: The research demonstrates that applying high hydrostatic pressure (up to 600 MPa) at elevated temperatures (90-120°C) significantly increases the yield of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- in a reaction between Nα-acetylarginine and glucose. [] The study suggests that pressure might be influencing the reaction kinetics and equilibrium, favoring the formation of this specific arginine modification.
Q2: How was L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- characterized in the study?
A2: The researchers utilized a combination of techniques to identify and characterize L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-. These included: []
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